N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJQCZMRHNFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular docking studies associated with this compound, based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 393.3 g/mol. The structure includes a bromophenyl group, a fluorophenyl group, and a piperazine moiety, which are critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of 4-bromobenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The product is then purified through crystallization or chromatography methods.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds containing piperazine derivatives. For instance, compounds derived from piperazine have shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using the turbidimetric method, revealing that several derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro studies employing the Sulforhodamine B (SRB) assay indicated that certain derivatives demonstrated substantial cytotoxicity towards these cancer cells, suggesting potential for development as an anticancer agent .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with target proteins. Using software like Schrodinger v11.5, researchers have modeled interactions with various receptors, revealing that this compound may effectively bind to targets involved in cancer pathways and microbial resistance .
Case Studies
- Antimicrobial Evaluation : A study reported that derivatives of piperazine showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against various bacterial strains .
- Anticancer Screening : Another investigation highlighted that certain piperazine derivatives induced apoptosis in MCF7 cells at concentrations as low as 10 µM, indicating their potential as chemotherapeutic agents .
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Turbidimetric method | MIC: 16 µg/mL |
| Escherichia coli | Turbidimetric method | MIC: 32 µg/mL | |
| Anticancer | MCF7 (breast cancer cells) | SRB assay | IC50: 10 µM |
| Induced apoptosis |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 4-bromophenyl group acts as a leaving group in SNAr reactions. The electron-withdrawing fluorine atom on the adjacent phenyl ring enhances the electrophilicity of the aromatic system, facilitating substitution with nucleophiles such as amines or alkoxides.
Key Observations :
-
Reactions proceed efficiently under mild alkaline conditions due to the electron-withdrawing effects of fluorine.
-
Copper catalysis enhances methoxy group substitution in polar aprotic solvents .
Buchwald-Hartwig Amination
The bromophenyl group undergoes cross-coupling reactions with primary or secondary amines via palladium catalysis. This method is critical for modifying the aryl group while retaining the piperazine-acetamide backbone.
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination .
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Steric hindrance from the 2-fluorophenyl group slightly reduces yields compared to non-fluorinated analogs .
Hydrolysis of the Acetamide Group
The acetamide linker undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 6h | 2-[4-(2-fluorophenyl)piperazin-1-yl]acetic acid | 89% | |
| NaOH (10%), ethanol, 70°C, 4h | Sodium 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate | 94% |
Applications :
-
The carboxylic acid derivative serves as an intermediate for esterification or amidation to generate novel analogs .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further structural diversification.
Notes :
-
Alkylation occurs preferentially at the less sterically hindered nitrogen atom of the piperazine ring .
-
Acylation under mild conditions preserves the acetamide group .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group directs electrophiles to the meta position due to the electron-withdrawing fluorine atom.
| Electrophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 3-Nitro-2-fluorophenyl derivative | 58% | ||
| Br₂, FeBr₃, CH₂Cl₂, 25°C | 3-Bromo-2-fluorophenyl derivative | 63% |
Limitations :
-
Low regioselectivity is observed due to competing ortho and para substitution pathways.
Oxidation Reactions
The acetamide moiety resists oxidation, but the piperazine ring can undergo oxidation to form N-oxide derivatives under strong oxidizing conditions.
| Oxidizing Agent | Product | Yield | References |
|---|---|---|---|
| m-CPBA, CH₂Cl₂, 0°C | N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl-1-oxide]acetamide | 45% | |
| H₂O₂, AcOH, 50°C | N-Oxide derivative with partial decomposition | 32% |
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- N-(3,4-difluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide ():
- Differs in the acetamide-linked phenyl group (3,4-difluoro vs. 4-bromo).
- Increased fluorination may enhance lipophilicity and blood-brain barrier penetration, though specific activity data are unavailable.
- N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide ():
Methoxy-Substituted Derivatives
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Acts as a mixed FPR1/FPR2 agonist, unlike the target compound’s uncharacterized receptor specificity. The pyridazinone core and methoxybenzyl group confer distinct calcium mobilization and chemotaxis activity in neutrophils .
Piperazine Ring Modifications
Sulfonylpiperazine Analogs
- N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide (): Replaces the 2-fluorophenyl group with a sulfonyl-linked fluorophenyl.
Phenylpiperazine Derivatives
Antimicrobial and Antifungal Agents
P-gp Inhibition and Pharmacokinetic Effects
- Compound 4 (): A thiazole-containing analog increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. The target compound’s bromophenyl group may similarly modulate efflux transporters but lacks direct evidence .
Physicochemical Properties
*Calculated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, and how can purity be optimized?
- Methodology : A common approach involves coupling 4-(2-fluorophenyl)piperazine with bromophenyl acetamide precursors via nucleophilic substitution or amide bond formation. For example, in related compounds, carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base achieves yields of ~15–27% . Purification via flash column chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization (ethanol) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm structures via -/-NMR .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in analogous acetamides) .
- Spectroscopy : Use -NMR to verify piperazine proton integration (~δ 2.5–3.5 ppm for –CH-N–) and -NMR for fluorophenyl substituents .
- Computational analysis : Calculate logP (XlogP ~2.6), topological polar surface area (~87.5 Ų), and hydrogen-bond donor/acceptor counts to predict solubility and permeability .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Antimicrobial activity : Screen against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (MIC values) .
- Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, comparing to standards like phenytoin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of piperazine-acetamide derivatives?
- Methodology :
- Substituent variation : Replace the 2-fluorophenyl group with 4-chloro- or 2,3-dichlorophenyl moieties to enhance hydrophobic interactions (e.g., improved IC in anticonvulsant assays) .
- Piperazine modification : Introduce sulfonyl or benzyl groups to the piperazine ring to modulate receptor affinity (e.g., TRPC3/6/7 channel activation observed in analogs) .
- Bioisosteric replacement : Substitute the bromophenyl group with pyridinyl or thiazolyl rings to improve metabolic stability .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (e.g., 5-HT, D) based on piperazine’s role in neurotransmitter modulation .
- Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions influencing reactivity (e.g., correlation-energy formulas validate charge distribution) .
Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?
- Methodology :
- Prodrug design : Attach ester or phosphate groups to the acetamide moiety to enhance intestinal absorption .
- CYP450 metabolism studies : Use human liver microsomes to identify major metabolites (e.g., N-dealkylation or fluorophenyl hydroxylation) and adjust substituents to block oxidation sites .
Q. What experimental and computational methods resolve contradictions in biological activity data?
- Case example : If anticonvulsant activity conflicts with antimicrobial results (e.g., high MIC but low ED):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
